A Technical Guide to the Physicochemical Properties and Characterization of (1R)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine
A Technical Guide to the Physicochemical Properties and Characterization of (1R)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine
Executive Summary
(1R)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine is a chiral amine that represents a valuable, yet sparsely documented, building block in modern synthetic and medicinal chemistry. Its structure combines a stereodefined allylamine, a common pharmacophore, with a tert-butoxy protected phenol, offering a versatile handle for further chemical modification. This guide provides a comprehensive overview of its predicted physicochemical properties, detailed protocols for its analytical characterization, and expert insights into its handling and potential applications. As specific experimental data for this compound is not widely published, this document emphasizes the robust, first-principles methodology a research scientist would employ to confirm its identity, purity, and key characteristics, thereby establishing a self-validating system of analysis.
Compound Identification and Predicted Physicochemical Properties
The initial step in working with any novel or sparsely characterized compound is to establish its fundamental identifiers and predict its properties based on its molecular structure. This allows for informed decisions regarding its handling, purification, and application.
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IUPAC Name: (1R)-1-[4-(tert-butoxyphenyl)phenyl]prop-2-en-1-amine
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Molecular Formula: C₁₃H₁₉NO
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Synonyms: tert-butyl (4-((1R)-1-aminoprop-2-en-1-yl)phenyl) ether
The properties of this molecule are dictated by its constituent parts: the basic and chiral allylamine, the rigid aromatic ring, and the bulky, nonpolar tert-butoxy group.
| Property | Predicted Value / Observation | Rationale and Comparative Insights |
| Molecular Weight | 205.30 g/mol | Calculated from the molecular formula C₁₃H₁₉NO. |
| Exact Mass | 205.1467 Da | High-resolution mass spectrometry should target this value for identity confirmation. |
| Physical State | Colorless to light-yellow oil or low-melting solid | Structurally similar phenylamines and tert-butyl phenyl ethers are often oils or low-melting solids at room temperature.[1] |
| Boiling Point | > 250 °C (Predicted, at atm. pressure) | High due to the molecular weight and polar amine group. Likely to decompose before boiling at atmospheric pressure; vacuum distillation would be required. |
| Melting Point | < 50 °C (Predicted) | The molecule's asymmetry and the bulky tert-butyl group may disrupt crystal lattice packing, leading to a low melting point. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | The aliphatic and aromatic portions suggest solubility in common organic solvents. The primary amine offers some water solubility, but this is counteracted by the large hydrophobic structure. |
| pKa | 9.0 - 10.0 (Predicted) | The primary amine group is basic. This value is typical for phenylalkylamines, where the phenyl group has a minor electron-withdrawing effect. |
A Practical Guide to Structural Elucidation and Purity Assessment
For a compound with limited published data, rigorous analytical characterization is not merely a quality control step; it is the primary method of identity confirmation. The following protocols represent a gold-standard approach to validating the structure and purity of (1R)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Methodology (Electrospray Ionization - ESI+):
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Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
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Introduce the solution into the ESI source.
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Acquire the mass spectrum in positive ion mode.
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺.
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Expected m/z: 206.1545 (for C₁₃H₂₀NO⁺)
Infrared (IR) Spectroscopy
Objective: To identify key functional groups.
Methodology (Attenuated Total Reflectance - ATR):
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Apply a small drop of the neat sample onto the ATR crystal.
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Record the spectrum from 4000 to 600 cm⁻¹.
Expected Absorptions:
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3400-3300 cm⁻¹ (N-H stretch): Two distinct peaks, characteristic of a primary amine.
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3100-3000 cm⁻¹ (C-H stretch): Aromatic and vinylic C-H stretches.
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2980-2850 cm⁻¹ (C-H stretch): Aliphatic C-H stretches from the tert-butyl group.
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~1640 cm⁻¹ (C=C stretch): Alkene double bond stretch.
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~1610 & 1510 cm⁻¹ (C=C stretch): Aromatic ring stretches.
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~1240 cm⁻¹ (C-O stretch): Strong absorption from the aryl ether bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide a complete map of the carbon and proton skeleton, confirming connectivity and stereochemistry.
Methodology (Solvent: CDCl₃):
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Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
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Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
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δ 7.20-7.30 (d, 2H): Aromatic protons ortho to the allylamine group.
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δ 6.85-6.95 (d, 2H): Aromatic protons ortho to the tert-butoxy group.
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δ 5.80-5.95 (m, 1H): Vinylic proton (-CH=CH₂).
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δ 5.10-5.25 (m, 2H): Terminal vinylic protons (=CH₂).
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δ 4.10-4.20 (m, 1H): Chiral methine proton (-CH(NH₂)-).
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δ 1.60 (br s, 2H): Amine protons (-NH₂). Signal may exchange with D₂O.
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δ 1.35 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
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δ ~155 ppm: Aromatic carbon attached to the ether oxygen.
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δ ~140 ppm: Vinylic carbon (-CH=).
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δ ~135 ppm: Quaternary aromatic carbon.
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δ ~128 ppm: Aromatic CH carbons.
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δ ~120 ppm: Aromatic CH carbons.
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δ ~115 ppm: Terminal vinylic carbon (=CH₂).
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δ ~78 ppm: Quaternary carbon of the tert-butyl group.
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δ ~60 ppm: Chiral methine carbon (-CH(NH₂)-).
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δ ~29 ppm: Methyl carbons of the tert-butyl group.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess (e.e.) of the (R)-enantiomer. The development of a robust chiral separation method is critical for any application involving stereoisomers.
Step-by-Step Protocol:
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Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H). These columns are highly effective for a broad range of chiral amines.
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Mobile Phase Screening:
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Prepare a stock solution of the sample in ethanol or isopropanol (~1 mg/mL).
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Begin with a non-polar mobile phase like Hexane/Isopropanol (90:10 v/v) with a small amount of a basic additive (0.1% diethylamine or butylamine) to improve peak shape and prevent tailing of the amine.
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Run the analysis at a flow rate of 1.0 mL/min.
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Monitor the eluent with a UV detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 220 nm).
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Method Optimization: If separation is not achieved, systematically vary the ratio of hexane to alcohol modifier (isopropanol or ethanol). A change in the alcohol can significantly impact selectivity.
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Quantification: Once baseline separation of the two enantiomers is achieved, integrate the peak areas. The enantiomeric excess is calculated as: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Experimental and Analytical Workflows
A logical workflow ensures that all necessary data for compound validation is collected efficiently and systematically. The following diagram outlines a standard procedure for the characterization of a novel chiral amine.
Caption: Workflow for the comprehensive characterization of a new chemical entity.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, its structure allows for a reliable hazard assessment based on analogous compounds like substituted amines and phenols.[2][3]
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Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses with side shields.[4]
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Handling:
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Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[2]
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Avoid contact with skin and eyes. Amines can be corrosive and irritating.[3]
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Keep away from strong oxidizing agents and strong acids, as these can react exothermically with amines.[5]
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First Aid Measures:
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]
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Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent air oxidation of the amine.
Synthetic Considerations and Applications
The synthesis of enantiopure amines like (1R)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine is a significant challenge in organic chemistry. Modern methods to achieve this include:
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Asymmetric Transfer Hydrogenation: The reduction of a corresponding N-(tert-butylsulfinyl)imine is a powerful and well-established method for producing chiral amines with high diastereoselectivity.[6]
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Biocatalysis: The use of transaminase (TA) enzymes offers a green and highly selective route to chiral amines from prochiral ketones. An (R)-selective transaminase could potentially be employed to synthesize the target compound with high enantiomeric purity.[7][8]
The resulting compound is a versatile intermediate. The primary amine can be used in amide bond couplings, reductive aminations, or as a ligand in catalysis. The allyl group is available for reactions like olefin metathesis or hydroboration-oxidation. Finally, the tert-butoxy group serves as a robust protecting group for the phenol, which can be deprotected under acidic conditions to reveal a hydroxyl group for further functionalization, such as in ether or ester synthesis. These features make it a highly valuable scaffold for building complexity in drug discovery programs.
References
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate.
- Unknown. (2025, June 20). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 06). SAFETY DATA SHEET for Butyl phenyl ether.
- Unknown. (2020, June 18). Safety data sheet for 4-tert-butylphenol.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for tert-Butyl phenyl ether.
-
NextSDS. (n.d.). (1R)-1-[4-(TERT-BUTYL)PHENYL]PROPYLAMINE — Chemical Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved from [Link]
- Yus, M. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338.
-
ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
-
NextSDS. (n.d.). 2-[4-(tert-butoxy)phenyl]ethan-1-amine — Chemical Substance Information. Retrieved from [Link]
-
American Elements. (n.d.). 2-[4-(tert-butoxy)phenyl]ethan-1-amine. Retrieved from [Link]
-
NIST. (n.d.). 2-Propen-1-amine. NIST Chemistry WebBook. Retrieved from [Link]
- Enamine. (n.d.). Safety data sheet.
- SciSpace. (n.d.). Synthesis of N-{N-[4-(4-{N 11C]methylamino}phenyl)butyryl]-L-prolyl}pyrrolidine.
- Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.
- MDPI. (2023). 1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)
Sources
- 1. fishersci.com [fishersci.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. ark-chem.co.jp [ark-chem.co.jp]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. washin-paint.co.jp [washin-paint.co.jp]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
